In-Depth Technical Guide to Tris(dimethylamino)arsine: Structure, Properties, and Applications
In-Depth Technical Guide to Tris(dimethylamino)arsine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(dimethylamino)arsine, with the chemical formula As[N(CH₃)₂)₃, is a volatile, air- and moisture-sensitive organoarsenic compound. It serves as a crucial precursor in the fabrication of semiconductor materials and as a versatile reagent in synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, molecular structure, and key applications, with a focus on experimental details and data for the scientific community.
Chemical and Physical Properties
Tris(dimethylamino)arsine is a colorless liquid with a characteristic amine-like odor.[1] It is highly reactive and requires careful handling under inert atmospheric conditions to prevent decomposition.[2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈AsN₃ | [2][4][5] |
| Molecular Weight | 207.15 g/mol | [2][4][5] |
| CAS Number | 6596-96-9 | [2][3][5] |
| Appearance | Colorless liquid | [2][5][6] |
| Melting Point | -53 °C | [2][3] |
| Boiling Point | 55 °C at 10 mmHg | [2][3][6] |
| Density | 1.124 g/cm³ | [2][3][6] |
| Refractive Index (n²⁰/D) | 1.4848 | [3] |
| Flash Point | 56.5 °C | [2] |
| Vapor Pressure | 0.722 mmHg at 25 °C | [2] |
| Solubility | Reacts with water | [1] |
| Sensitivity | Air and moisture sensitive | [2][3] |
Molecular Structure
A logical representation of the molecular structure is provided below.
Caption: Ball-and-stick model of the tris(dimethylamino)arsine molecule.
Spectroscopic Properties
Detailed spectroscopic data is essential for the characterization and quality control of tris(dimethylamino)arsine.
Infrared (IR) Spectroscopy: The gas-phase decomposition of tris(dimethylamino)arsine has been studied using Fourier Transform Infrared (FTIR) spectroscopy. The vibrational frequencies of the intact molecule can be observed at lower temperatures (e.g., 200 °C). Key vibrational bands are expected for C-H, C-N, and As-N stretching and bending modes. A study on the gas-phase pyrolysis provides assignments for some of these major bands.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for tris(dimethylamino)arsine was not found in the search results, analogous compounds can provide expected chemical shift regions. For the dimethylamino groups, a single sharp peak in the ¹H NMR spectrum and a corresponding peak in the ¹³C NMR spectrum are anticipated due to the rapid rotation around the N-C and As-N bonds.
Mass Spectrometry: Mass spectrometry of tris(dimethylamino)arsine would be expected to show the molecular ion peak (M⁺) at m/z 207. Fragmentation would likely involve the successive loss of dimethylamino groups or methyl radicals. A study on the gas-phase decomposition of related compounds provides insights into potential fragmentation pathways.[8]
Reactivity and Applications
Tris(dimethylamino)arsine is a highly reactive compound, primarily utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the growth of arsenic-containing semiconductor thin films, such as gallium arsenide (GaAs) and indium arsenide (InAs).[2] It is also used as a dopant in the manufacturing of semiconductor devices.[2]
Its reactivity stems from the lability of the arsenic-nitrogen bonds, which can be cleaved to deposit arsenic onto a substrate. The general process for its use in CVD is outlined below.
Caption: Simplified workflow for the use of tris(dimethylamino)arsine in CVD.
Synthetic Applications: Beyond its use in materials science, tris(dimethylamino)arsine can act as a source of the dimethylamino group in organic synthesis. It has been shown to be effective in the amination of aldehydes and ketones.
Experimental Protocols
Synthesis of Tris(dimethylamino)arsine:
While a detailed, step-by-step published procedure was not found in the search results, the synthesis of tris(dimethylamino)arsine is generally achieved through the reaction of arsenic trichloride (B1173362) (AsCl₃) with a suitable aminating agent, such as lithium dimethylamide or by passing gaseous dimethylamine (B145610) through a solution of arsenic trichloride in an inert solvent. The reaction should be carried out under strict anhydrous and anaerobic conditions.
A generalized reaction scheme is as follows: AsCl₃ + 3 LiN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 LiCl or AsCl₃ + 6 HN(CH₃)₂ → As[N(CH₃)₂]₃ + 3 [H₂N(CH₃)₂]Cl
Handling and Storage:
Due to its high reactivity and toxicity, tris(dimethylamino)arsine must be handled with extreme caution in a well-ventilated fume hood or glovebox.[1] It is air and moisture sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[1] Personal protective equipment, including appropriate gloves, safety goggles, and a lab coat, is mandatory.
The workflow for handling this sensitive compound is depicted below.
Caption: Recommended workflow for the safe handling of tris(dimethylamino)arsine.
Safety Information
Tris(dimethylamino)arsine is a highly toxic and flammable compound.[1] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[1] Ingestion is highly toxic.[1] Chronic exposure to arsenic compounds is associated with serious health risks. All work with this compound must be conducted with appropriate engineering controls and personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
Tris(dimethylamino)arsine is a valuable compound for the advancement of semiconductor technology and a useful reagent in specialized synthetic applications. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundational understanding for researchers and professionals working with this important chemical. Further research into its coordination chemistry and detailed reactivity patterns will undoubtedly expand its utility in various scientific fields. scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. strem.com [strem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Tris(dimethylamino)arsine, 99% | CymitQuimica [cymitquimica.com]
- 7. americanelements.com [americanelements.com]
- 8. TRIS(DIMETHYLAMINO)ARSINE CAS#: 6596-96-9 [m.chemicalbook.com]
